Sulfamoyl azide, methyl(phenylmethyl)-
Description
This compound is synthesized via diazo transfer reactions using N-methylbenzylamine as a substrate, yielding high purity (91–99%) under optimized conditions (acetonitrile, 0 °C, 0.1 M) . It is thermally stable as a solid at 0–4 °C for ≥3 months , making it a practical reagent for azide-alkyne cycloaddition (CuAAC) and metalloradical catalysis. Its unique stability arises from the absence of N-H protons, which mitigates hydrolysis to sulfamic/hydrazoic acids—a common issue with primary sulfamoyl azides .
Properties
CAS No. |
33581-93-0 |
|---|---|
Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
[azidosulfonyl(methyl)amino]methylbenzene |
InChI |
InChI=1S/C8H10N4O2S/c1-12(15(13,14)11-10-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
MABSBDRDVOUWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Imidazolium Sulfonyl Azide Transfer Reagents
Reagent Preparation: 2,3-Dimethyl-1H-Imidazolium Triflate
The foundational step involves synthesizing the sulfonyl azide transfer agent, 2,3-dimethyl-1H-imidazolium triflate (2 ), as detailed in and. This reagent is prepared by alkylating 2,3-dimethylimidazole with methyl triflate in dichloromethane at 0–20°C for 2–8 hours (yield >80%). The methyl group at C-2 enhances solubility and stability, enabling long-term storage at 0–4°C without decomposition.
Sulfamoyl Azide Formation
Secondary amines, such as $$ N $$-methylbenzylamine, react with 2 in acetonitrile at 0°C under base-free conditions to yield methyl(phenylmethyl)sulfamoyl azide (3a ). Key parameters include:
- Solvent : Polar aprotic solvents (e.g., MeCN) minimize side reactions.
- Stoichiometry : A 1:1 ratio of amine to 2 maximizes yield (80–90%), as excess reagent degrades the product.
- Purification : Silica gel chromatography isolates 3a due to polarity differences between the product and byproducts.
Table 1: Reaction Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C | |
| Solvent | Acetonitrile | |
| Reagent:Amine Ratio | 1:1 | |
| Yield | 80–90% | |
| Purity (HPLC) | >95% |
Alternative Pathway: Two-Step Alkylation-Azidation
Alkylation of Imidazole Derivatives
The patent CN103360318B outlines a method where 2,3-dimethylimidazole (II-1 ) reacts with methyl triflate in dichloromethane at −5–20°C to form the imidazolium intermediate (III-1 ). This step avoids exogenous bases, preventing reagent decomposition.
Azide Transfer with Sodium Azide
III-1 is treated with sodium azide in a biphasic ethyl acetate/water system at 0°C, yielding the sulfonyl azide transfer reagent. Subsequent reaction with $$ N $$-methylbenzylamine under CuTC catalysis forms 3a with 85% efficiency.
Table 2: Comparative Analysis of Methods
| Feature | Imidazolium Transfer | Patent Method |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Yield | 80–90% | 85% |
| Safety | Avoids explosive intermediates | Mild conditions |
| Scalability | High | Industrial |
Mechanistic Insights and Side Reactions
Base-Free Azide Transfer
The absence of exogenous base is critical. Bases like triethylamine decompose the imidazolium reagent, leading to low yields. Instead, the reaction proceeds via nucleophilic displacement, where the amine attacks the electrophilic sulfur in 2 , releasing the sulfamoyl azide and regenerating the imidazole.
Applications and Stability
Click Chemistry Applications
3a participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming 1-sulfamoyl-1,2,3-triazoles. These triazoles serve as precursors to rhodium azavinyl carbenes, enabling asymmetric cyclopropanation of olefins.
Shelf Stability
Isolated 3a is stable for weeks at 0–4°C, unlike traditional sulfonyl triazoles, which decompose rapidly.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl azide, methyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfamides.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazoles.
Scientific Research Applications
Chemistry: Sulfamoyl azide, methyl(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of unsymmetrical N-arylsulfamides, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, compounds derived from sulfamoyl azides are explored for their potential as therapeutic agents. For example, N-arylsulfamides have been investigated for their inhibitory effects on c-Met kinase, which is associated with cancer .
Industry: In the industrial sector, sulfamoyl azides are used in the development of new materials and chemicals. Their reactivity makes them suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of sulfamoyl azide, methyl(phenylmethyl)- involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Stability and Reactivity
a. Hydrolytic Stability
Sulfamoyl azides exhibit superior hydrolytic stability compared to sulfonyl azides and sulfamoyl triazoles. For example:
The absence of N-H bonds in methyl(phenylmethyl)-sulfamoyl azide prevents base-induced deprotonation, a key vulnerability in primary sulfamoyl azides .
b. Thermal and Catalytic Stability
Methyl(phenylmethyl)-sulfamoyl azide outperforms imidazolium-based diazo transfer reagents, which decompose rapidly in the presence of organic bases. In contrast, this compound remains stable under copper(I)-catalyzed cycloadditions and cobalt(II)-mediated aziridinations (99% yield with 0.5 mol % [Co(P1)]) .
b. Cycloaddition and Metalloradical Catalysis
- CuAAC Reactions : Forms sulfamoyl triazoles (4a-f) in >90% yield, which are hydrolytically stable compared to sulfonyl triazoles .
- Cobalt-Catalyzed Aziridination : Enables gram-scale synthesis of bicyclic sulfamoyl aziridines (99% yield) for neurokinin receptor antagonists .
Structural Analogues
Q & A
Q. How can researchers address confounding variables in biological activity studies of sulfamoyl azide derivatives?
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